molecular formula C11H12N2O2S B11817396 3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid

3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid

Cat. No.: B11817396
M. Wt: 236.29 g/mol
InChI Key: PUBFOEUBFCIHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid typically involves the reaction of 2-aminobenzothiazole with a suitable propanoic acid derivative. One common method includes the use of 2-aminobenzothiazole and 3-bromopropanoic acid under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or water, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves multi-step synthesis processes that can include diazo-coupling, Knoevenagel condensation, and Biginelli reactions . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its anticancer activity and potential use in drug development.

    Industry: Utilized in the production of dyes, fungicides, and biocides

Mechanism of Action

The mechanism of action of 3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

3-[1,3-benzothiazol-2-yl(methyl)amino]propanoic acid

InChI

InChI=1S/C11H12N2O2S/c1-13(7-6-10(14)15)11-12-8-4-2-3-5-9(8)16-11/h2-5H,6-7H2,1H3,(H,14,15)

InChI Key

PUBFOEUBFCIHJY-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=O)O)C1=NC2=CC=CC=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.